molecular formula C13H16N4O B1449393 4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173116-38-4

4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Número de catálogo: B1449393
Número CAS: 2173116-38-4
Peso molecular: 244.29 g/mol
Clave InChI: NJNPZORMVKLCKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one (CAS 2173116-45-3) is a high-value chemical scaffold for advanced research and development. This compound belongs to the 1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinoline-5-one family, a class of compounds known for their significant photophysical and biological properties . The core structure is a fused tricyclic system incorporating pyrazole and quinoline moieties, which can mimic purine bases, making it a versatile scaffold in medicinal chemistry . The specific substitution pattern with amino and methyl groups influences its electronic properties and interaction with biological targets. Key Research Applications: • Fluorescence and Sensor Development: The 1H-pyrazolo[3,4-b]quinoline core is recognized for its intense fluorescence in solution and solid state . This compound is a promising candidate for developing novel fluorescent sensors for cation detection and may serve as an emission material in organic electroluminescent cells (OLEDs) . • Biomedical and Drug Discovery: Pyrazolo[3,4-b]quinoline derivatives are investigated for diverse biological activities . Related analogues in this chemical class have been identified as potential multi-target ligands in sophisticated in-silico screens for complex neurodegenerative conditions, showing high binding affinity to key enzyme targets . The light sensitivity of reduced pyrazoloquinoline-5-ones is also a critical area of study, as their therapeutic profile can differ from oxidized products . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-amino-1,7,7-trimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(2)4-8-10(9(18)5-13)11(14)7-6-15-17(3)12(7)16-8/h6H,4-5H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNPZORMVKLCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
CAS Number2173116-38-4
LogP3.577
Polar Surface Area57.69 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Anticholinesterase Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]quinolines exhibit notable anticholinesterase activity. For example, a study synthesized various derivatives and found that some compounds significantly inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The synthesized derivatives showed lower hepatotoxicity compared to tacrine, a standard treatment for Alzheimer's disease .

Key Findings:

  • Inhibition of AChE: Compounds exhibited IC50 values in the low micromolar range.
  • Selectivity: Certain derivatives showed higher selectivity indices compared to traditional drugs like celecoxib .

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicated that some derivatives had superior activity compared to established anti-inflammatory agents .

Table: Anti-inflammatory Activity Comparison

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Celecoxib0.50.15
Compound A0.30.056
Compound B0.20.0210

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]quinoline derivatives has been explored in various cancer cell lines. For instance, a study reported that certain derivatives exhibited cytotoxicity against hematological tumor cell lines with IC50 values as low as 0.59 µM .

Case Study: Cytotoxicity in Cancer Cell Lines

In a comparative study of different pyrazolo[3,4-b]quinoline derivatives:

  • Compound C: IC50 = 0.59 µM in MCF7 (breast cancer cell line).
  • Compound D: IC50 = 0.85 µM in MCF7.

These results indicate a promising avenue for developing new anticancer agents based on this scaffold.

The biological activities of this compound are attributed to its structural features that allow interaction with various biological targets:

  • Binding to AChE: The presence of the pyrazole ring facilitates effective binding to the active site of AChE.
  • COX Inhibition: The molecular structure allows for competitive inhibition at the COX active sites.
  • Anticancer Mechanism: The compound may induce apoptosis in cancer cells through mitochondrial pathways or by disrupting cell cycle progression.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

  • This may improve binding to enzymes like acetylcholinesterase .
  • Stereochemical Influence : Chiral analogs (e.g., (S)-6VK) exhibit higher binding affinity (−9.2 kcal/mol vs. −8.7 kcal/mol for 65A) due to optimized steric interactions .
  • Synthetic Efficiency : Microwave irradiation (Method B, ) improves yields (15–20%) compared to traditional reflux methods (7% in Method A, ).
2.2.1 Enzyme Inhibition

Docking scores (ΔG, kcal/mol) against BACE-1 and γ-secretase:

Compound ID/Name BACE-1 Binding Affinity γ-Secretase Binding Affinity Reference
Target Compound −8.7 (predicted) −8.5 (predicted)
65A (4-(2-methoxyphenyl)-...) −8.9 −8.7
6VK (3-cyclopropyl-...) −9.2 −8.6
6VL (4-ethyl-...) −7.0 −8.1

Key Findings :

  • The target compound’s 4-amino group likely engages in hydrogen bonding with catalytic residues (e.g., Asp32 in BACE-1), but steric bulk from 7,7-dimethyl groups may reduce affinity compared to 6VK .
  • Analog 6VK shows the strongest BACE-1 inhibition (−9.2 kcal/mol), attributed to its cyclopropyl group enhancing hydrophobic interactions .
2.2.2 Antiviral Potential

Pyrazolo[3,4-b]quinolin-5-one derivatives are identified as non-covalent inhibitors of SARS-CoV-2 Mpro (Main protease) . The target compound’s amino group may interact with Glu166 or His41, but analogs with bulkier substituents (e.g., 4-chlorophenyl in 370588-24-2) show superior SOL scores (−12.3 vs. −10.5 for the target) due to enhanced π-π stacking .

Pharmacokinetic and Drug-Likeness

SwissADME predictions for key compounds:

Property Target Compound 65A 6VK 370588-24-2
LogP (Lipophilicity) 2.8 3.5 4.1 4.6
TPSA (Ų) 65.1 58.2 45.3 50.7
GI Absorption High High Moderate Moderate
BBB Permeability No No Yes No

Analysis :

  • The target compound’s lower LogP (2.8) and higher TPSA (65.1 Ų) suggest better solubility but reduced blood-brain barrier (BBB) penetration compared to 6VK (LogP 4.1, TPSA 45.3 Ų) .
  • Analog 6VK’s BBB permeability makes it a candidate for CNS-targeted therapies (e.g., Alzheimer’s disease) .

Métodos De Preparación

Two-Component Reactions with Aromatic Amines and Pyrazole Derivatives

One of the most valuable syntheses of the pyrazoloquinoline system is the two-component reaction where an aromatic amine reacts with a pyrazole derivative containing an aldehyde or ketone group. This reaction forms bonds between the C4 and C4a carbons and between the N9 nitrogen and C9a carbon, leading to the pyrazoloquinoline skeleton. The reaction typically proceeds under melt conditions at 150-260 °C, followed by purification through column chromatography or crystallization.

  • An intermediate 4-benzylidene derivative is often isolated, indicating the initial condensation between the aldehyde group and the α-methylene group of the pyrazolone.
  • Subsequent ring opening and cyclization yield the pyrazoloquinoline compound.
  • Reaction times and conditions vary depending on substituents on the pyrazolone ring and aromatic amine.

Reactions Involving 5-Aminopyrazoles and o-Halogenated Aromatic Carboxylic Acids

This method is significant for synthesizing pyrazoloquinolines substituted at the 4-position with chlorine, bromine, or hydroxyl groups. The reaction forms bonds between the N9 nitrogen and C8a carbon, and between C3a and the aromatic carbon. This two-component reaction requires careful control of reaction conditions to ensure selective substitution and ring closure.

Use of Quinoline Derivatives with Hydrazines

A widely exploited pathway involves quinoline derivatives such as aldehydes or nitriles reacting with hydrazines. This two-component reaction forms bonds between the C9a carbon and N1 nitrogen, and between N2 nitrogen and C3 carbon. The resulting derivatives can be further modified to introduce various functional groups.

  • Reactions are typically conducted in melt or solvent at elevated temperatures.
  • The mechanism often involves hydrazone formation followed by cyclization.

Multicomponent One-Pot Cyclocondensation Reactions

Recent advancements highlight the efficiency of multicomponent reactions (MCRs) for synthesizing pyrazoloquinolinone derivatives, including the target compound. This approach involves the simultaneous reaction of three or more components in a single vessel, leading to the formation of the fused ring system through domino cyclocondensation processes.

Typical Procedure:

  • Reactants: Aminopyrazole, heteroaromatic carbaldehyde (e.g., quinoline-8-carboxaldehyde), and cyclic 1,3-diketone (e.g., dimedone).
  • Solvent: Anhydrous ethanol or 1,4-dioxane.
  • Catalyst/Reagent: T3P® (propylphosphonic anhydride) or similar dehydrating agents.
  • Conditions: Microwave irradiation at 90 °C for 30 minutes or conventional heating under reflux.
  • Work-up: Quenching with sodium bicarbonate solution, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by column chromatography or crystallization.

Advantages:

  • High yields and purity of products.
  • Reduced reaction times and operational simplicity.
  • Ability to introduce various heteroaryl substituents by varying the aldehyde component.

Research Example:

A study by Gümüş and Kaban (2024) demonstrated the synthesis of heteryl-substituted pyrazolo[3,4-b]quinolinone derivatives via one-pot three-component cyclocondensation. They prepared heteroaromatic carbaldehydes by oxidizing methylquinolines with selenium dioxide, followed by reaction with aminopyrazole and dimedone in ethanol. The products were obtained in excellent yields and characterized by FTIR, NMR, mass spectrometry, and elemental analysis, confirming the formation of the pyrazoloquinolinone ring system.

Comparative Data Table of Preparation Methods

Method Reactants Conditions Key Intermediates Advantages Limitations
Two-component (Aromatic amine + Pyrazole aldehyde) Aromatic amine, pyrazole aldehyde Melt, 150-260 °C 4-Benzylidene pyrazolone Straightforward, well-studied High temperature required
5-Aminopyrazole + o-Halogenated acid 5-Aminopyrazole, o-halogen aromatic acid Elevated temperature, solvent Nucleophilic substitution intermediates Allows 4-substitution variants Requires halogenated substrates
Quinoline derivatives + Hydrazines Quinoline aldehyde/nitrile, hydrazine Melt or reflux Hydrazone intermediates Versatile for further modifications Harsh conditions sometimes needed
Multicomponent One-pot Cyclocondensation Aminopyrazole, heteroaromatic aldehyde, cyclic diketone Microwave or reflux in ethanol Domino cyclocondensation intermediates High efficiency, mild conditions Requires optimized reagent ratios

Mechanistic Insights

  • Initial condensation between aldehyde and active methylene group (e.g., in pyrazolone or diketone) forms a benzylidene intermediate.
  • Subsequent nucleophilic attack by amino group leads to ring opening and intramolecular cyclization.
  • Formation of the fused pyrazoloquinoline ring system involves bond formation between specific carbon and nitrogen atoms as outlined in the synthetic routes.
  • Reaction conditions influence the pathway and intermediates, with microwave-assisted synthesis offering enhanced reaction rates.

Summary of Research Findings

  • The pyrazoloquinoline core can be efficiently synthesized via multiple synthetic routes, with multicomponent one-pot reactions emerging as a superior method in terms of yield, time, and operational simplicity.
  • Microwave-assisted synthesis in the presence of T3P® and appropriate solvents facilitates rapid cyclocondensation.
  • Oxidation of methylquinolines to carbaldehydes with selenium dioxide provides versatile aldehyde substrates for subsequent condensation.
  • Purification by standard chromatographic techniques yields compounds of high purity, confirmed by spectroscopic and elemental analyses.
  • These methods allow for structural diversity by varying the substituents on the pyrazole, quinoline, and diketone components, enabling tailored synthesis for biological activity studies.

This comprehensive review of preparation methods for 4-amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one integrates classical and modern synthetic strategies, highlighting the advantages of multicomponent reactions and microwave-assisted synthesis for efficient and versatile production of this important heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 4-amino-pyrazoloquinolinone derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-component domino reactions or microwave-assisted protocols. For example, microwave irradiation (200 W, 120°C, 20 min) with ammonium acetate in dichloroethane (DCE) achieves moderate yields (~55–65%) . Ultrasonic baths (5 min, room temperature) combined with KOH in ethanol are also effective for intermediate formation . Column chromatography (petroleum ether/ethyl acetate gradient) is commonly used for purification.
  • Key Data :

MethodYield (%)Reaction TimeConditions
MWI55–6520 min120°C
Sonication70–905 minRT

Q. Which spectroscopic techniques are critical for characterizing pyrazoloquinolinone derivatives?

  • Methodological Answer : IR and NMR are essential for confirming functional groups and regiochemistry. For example:

  • IR : C=O stretches at ~1650–1680 cm⁻¹ and NH₂ bands at ~3300–3400 cm⁻¹ .
  • ¹H NMR : Methyl groups (e.g., 3,7,7-trimethyl) appear as singlets at δ 1.2–1.5 ppm, while aromatic protons resonate at δ 6.8–8.2 ppm .
    • Validation : Cross-check experimental data with computed NMR/IR spectra (e.g., B3LYP/6-31G* level) to resolve ambiguities .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer : Ionic liquids (e.g., [BMIM]OH) enable one-pot, solvent-free synthesis at 75–80°C with yields up to 85% . Advantages include reduced reaction time (110–120 min), elimination of column chromatography, and lower environmental impact.

Advanced Research Questions

Q. How can conflicting yield data between domino reactions and traditional methods be resolved?

  • Methodological Answer : Low yields (e.g., 7% in domino reactions ) often stem from incomplete cyclization or side reactions. Mitigation strategies:

  • Optimize stoichiometry of NH₄OAc (13 mmol) and malononitrile .
  • Use microwave irradiation to accelerate kinetics and suppress byproducts .
    • Case Study : Replacing conventional heating with microwaves increased yields from 7% to 55–65% for analogous compounds .

Q. What computational tools are suitable for modeling the conformational stability of pyrazoloquinolinones?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict relative conformational energies and non-covalent interactions (e.g., hydrogen bonding). For example, Table 6 in shows energy differences (<2 kcal/mol) between conformers of derivatives 5b, 5j, 5k, and 5n, guiding experimental design for stable polymorphs.

Q. How do hydrogen-bonding patterns influence crystallographic packing, and how can this be exploited for material design?

  • Methodological Answer : X-ray crystallography reveals centrosymmetric dimers stabilized by C–H(arene) hydrogen bonds . Graph-set analysis (e.g., Etter’s rules ) can predict supramolecular architectures. For instance, tert-butyl groups enhance steric hindrance, altering packing motifs .

Q. What strategies validate the mechanism of Michael-type addition in pyrazoloquinolinone synthesis?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-NH₄OAc) tracks imine formation intermediates. Kinetic studies under varying pH (e.g., acetic acid vs. KOH) confirm the role of acid catalysis in cyclization . LC-MS monitoring identifies transient intermediates like chalcone 3a .

Data Contradictions and Solutions

  • Issue : Divergent melting points (e.g., 168–172°C vs. 223–227°C ) for similar derivatives.

    • Resolution : Verify purity via HPLC and DSC. Polymorphism or residual solvents (e.g., DCE) may skew results.
  • Issue : Conflicting reports on the role of ultrasonic baths in intermediate formation .

    • Resolution : Compare reaction kinetics under sonication vs. stirring. Ultrasonication reduces activation energy but may degrade thermally sensitive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.